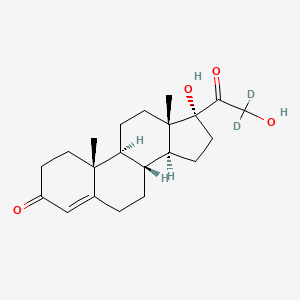

Cortodoxone-d2

Overview

Description

Cortodoxone-d2 is the deuterium labeled Cortodoxone . Cortodoxone is a glucocorticoid steroid hormone that can be oxygenated to cortisol (Hydrocortisone) . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

This compound is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular weight of this compound is 348.47 and its formula is C21H28D2O4 . The structure of this compound involves a glucocorticoid steroid hormone that can be oxygenated to cortisol (Hydrocortisone) .Chemical Reactions Analysis

This compound is involved in chemical reactions where there are both fast and slow reactions, and for which the time scales are widely separated . A computational algorithm produces the generator of the full chemical master equation for arbitrary systems, and shows how to obtain a reduced equation that governs the evolution on the slow time scale .Scientific Research Applications

Corticosterone in Ecology and Biology

Corticosterone, a glucocorticoid hormone, is increasingly utilized in ecology and conservation biology as a measure of an individual's stress levels and hypothalamo-pituitary-adrenal (HPA) activity during specific physiological phases, such as feather growth in birds. Research has explored how corticosterone is incorporated into feathers, affecting feather structure, color, and growth rate. It's incorporated mainly in the blood quill and is related to plasma corticosterone levels, feather growth rate, and melanin pigmentation. This incorporation serves as a method to reveal past events of stress during feather growth in birds (Jenni-Eiermann et al., 2015).

Corticosterone and Behavioral Neuroscience

Corticosterone has been shown to play a significant role in modulating behavior and neural activity. Chronic corticosterone treatment can affect reward-seeking behaviors and anxiety levels through its action on D2 receptor signaling in the ventral tegmental area (VTA) dopamine neurons, suggesting its involvement in psychiatric disorders linked to the mesocorticolimbic system (Peng et al., 2020).

Corticosterone in Neurochemistry

Corticosterone rapidly influences NMDA receptor-mediated Ca2+ signaling in hippocampal neurons, indicating its non-genomic effects on neuronal excitability and synaptic transmission. This rapid action suggests corticosterone's role in modulating neural responses to environmental stressors and its potential impact on learning, memory, and stress-related neural plasticity (Takahashi et al., 2002).

Corticosterone in Depression and Antioxidant Therapy

Research into the antidepressant effects of alpha-lipoic acid in combination with desvenlafaxine in a chronic corticosterone-induced depression model in mice has revealed potential therapeutic approaches for depression. This study highlights corticosterone's role in inducing depressive-like behaviors and the efficacy of antioxidant drugs in augmenting antidepressant therapy (Silva et al., 2013).

Corticosterone and Glucose Metabolism in Reptiles

A study investigating corticosterone's role in mobilizing glucose in wild reptiles found that while glucose levels increase with acute stress, this is not directly related to corticosterone elevation. This research underscores the complex but not direct role of corticosterone in glucose mobilization, highlighting the need for further exploration of this hormone's physiological effects across different species (Neuman-Lee et al., 2019).

Mechanism of Action

Target of Action

Cortodoxone-d2, also known as 11-Deoxycortisol-d2, is an endogenous glucocorticoid steroid hormone . Its primary target is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family and are widely expressed in almost every cell in the body. They regulate various aspects of metabolism and immune response.

Mode of Action

This compound binds to glucocorticoid receptors, although it has weaker glucocorticoid activity compared to cortisol . Despite its lower potency, it can still exert certain metabolic and anti-inflammatory effects . It participates in feedback mechanisms involved in regulating the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland by inhibiting its production .

Biochemical Pathways

This compound is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . It mainly acts as a metabolic intermediate within the glucocorticoid pathway, leading to cortisol .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a glucocorticoid. It can exert certain metabolic and anti-inflammatory effects . In sea lampreys, an early jawless fish species, 11-deoxycortisol plays a crucial role as the primary and ultimate glucocorticoid hormone with mineralocorticoid properties . It also takes part, by binding to specific corticosteroid receptors, in intestinal osmoregulation in sea lamprey at metamorphosis, during which they develop seawater tolerance .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Cortodoxone-d2 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . The nature of these interactions involves the conversion of this compound into cortisol, a critical hormone in the body’s stress response .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its conversion into cortisol. Cortisol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through its conversion into cortisol. This process involves binding interactions with the enzymes 21-hydroxylase and 11β-hydroxylase . The activation of these enzymes leads to changes in gene expression and the production of cortisol, a hormone that plays a crucial role in the body’s response to stress .

Metabolic Pathways

This compound is involved in the glucocorticoid pathway, leading to the production of cortisol . It interacts with the enzymes 21-hydroxylase and 11β-hydroxylase in this process

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i12D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBHBVVOGNECLV-FAWVBKBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234104 | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271728-08-5 | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1271728-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2R,3E)-1-[[(beta-D-Glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenyl]heptadecanamide](/img/structure/B6594633.png)

![(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B6594737.png)